molecular formula C10H13NO3 B13184591 5-(3-Methoxypyrrolidin-1-yl)furan-2-carbaldehyde

5-(3-Methoxypyrrolidin-1-yl)furan-2-carbaldehyde

Cat. No.: B13184591
M. Wt: 195.21 g/mol
InChI Key: ALRJIVIKEPFPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methoxypyrrolidin-1-yl)furan-2-carbaldehyde is a chemical building block of high interest in medicinal and organic chemistry research. This compound features a furan ring, a common motif in bioactive molecules, substituted with a carbaldehyde group and a 3-methoxypyrrolidine moiety. The structure suggests its potential as a versatile intermediate for the construction of more complex molecules. Furan-derived carbaldehydes are recognized as key intermediates in the development of novel therapeutic agents . For instance, structurally similar compounds have been investigated as non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (M pro ), highlighting the relevance of this chemical class in antiviral research . Furthermore, related 3-(furan-2-yl)propenoic acid derivatives have demonstrated promising antimicrobial activity against pathogens such as Candida albicans , Escherichia coli , and Staphylococcus aureus in scientific studies . The presence of the methoxypyrrolidine group may influence the compound's physicochemical properties and its interaction with biological targets, making it a valuable scaffold for structure-activity relationship (SAR) studies in drug discovery programs. This product is intended for research purposes as a synthetic intermediate or a standard in analytical studies. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

5-(3-methoxypyrrolidin-1-yl)furan-2-carbaldehyde

InChI

InChI=1S/C10H13NO3/c1-13-8-4-5-11(6-8)10-3-2-9(7-12)14-10/h2-3,7-8H,4-6H2,1H3

InChI Key

ALRJIVIKEPFPGG-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(C1)C2=CC=C(O2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxypyrrolidin-1-yl)furan-2-carbaldehyde can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines under reflux in acetic acid . This method yields the desired compound in good to high yields and requires short reaction times.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar multi-component condensation reactions. The scalability of these reactions makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxypyrrolidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

5-(3-Methoxypyrrolidin-1-yl)furan-2-carbaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-(3-Methoxypyrrolidin-1-yl)furan-2-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key structural analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups
5-(3-Methoxypyrrolidin-1-yl)furan-2-carbaldehyde 3-Methoxypyrrolidinyl C₁₀H₁₃NO₃ 195.21 (inferred) Aldehyde, methoxy, pyrrolidine
5-(4-Nitrophenyl)furan-2-carbaldehyde 4-Nitrophenyl C₁₁H₇NO₄ 217.18 Aldehyde, nitro
5-(Methoxymethyl)furan-2-carbaldehyde Methoxymethyl C₇H₈O₃ 140.14 Aldehyde, methoxy
5-(1,4-Oxazepan-4-yl)furan-2-carbaldehyde 1,4-Oxazepan-4-yl C₁₀H₁₃NO₃ 195.21 Aldehyde, oxazepane ring

Key Observations :

  • Heterocyclic substituents (e.g., oxazepane vs. pyrrolidine) alter molecular geometry and electronic properties, influencing reactivity and stability .

Thermodynamic and Stability Properties

Evidence from nitrophenyl-substituted analogs (e.g., 5-(4-nitrophenyl)furan-2-carbaldehyde) reveals critical thermodynamic

  • Sublimation Enthalpy (ΔH°sub) : Ranges from 90–110 kJ/mol for nitro derivatives, influenced by substituent position (ortho, meta, para) .
  • Combustion Enthalpy (ΔcH°) : Reported as -4,890 kJ/mol for 5-(4-nitrophenyl)furan-2-carbaldehyde, leading to a solid-state formation enthalpy (ΔfH°) of -280 kJ/mol .

Inference for Target Compound :

  • The methoxypyrrolidinyl group may lower sublimation enthalpy compared to nitro substituents due to reduced polarity but increase steric hindrance during purification .
  • Combustion energy is likely higher than nitro derivatives due to the oxygen-rich pyrrolidine ring, though experimental validation is needed.

Biological Activity

5-(3-Methoxypyrrolidin-1-yl)furan-2-carbaldehyde is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a furan ring substituted with a pyrrolidine moiety. This structural configuration is significant for its biological activity, particularly in modulating various biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Bacterial Strain Inhibition Zone (mm) Standard (Ciprofloxacin)
Staphylococcus aureus1522
Escherichia coli1421
Pseudomonas aeruginosa1320

Table 1: Antimicrobial efficacy of this compound compared to standard antibiotic.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects . In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, thereby reducing inflammation in cellular models.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Cytokine Modulation : It modulates the expression of cytokines, leading to a reduction in inflammatory responses.
  • Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and interferes with metabolic processes critical for bacterial survival.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various derivatives of furan-based compounds, including this compound. The results indicated that this compound exhibited superior activity compared to other tested derivatives, highlighting its potential as a lead compound for developing new antibiotics.

Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory properties of the compound in a murine model of arthritis. Treatment with this compound resulted in significant reductions in paw swelling and joint inflammation compared to control groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.